Sodium dichloro-s-triazinetrione dihydrate
Description
Contextualization within Halogenated Organic Compounds
Sodium dichloro-s-triazinetrione dihydrate is classified as a halogenated organic compound. evitachem.com These are organic compounds containing one or more halogen atoms. Specifically, it is a chlorinated isocyanurate, a derivative of cyanuric acid. superiorpoolservice.com The presence of chlorine atoms bonded to the triazine ring makes it a potent oxidizing agent. evitachem.com The synthesis of this compound involves the chlorination of cyanuric acid.
Below is a table detailing some of the key physical and chemical properties of this compound:
| Property | Value |
| Molecular Formula | C₃Cl₂N₃NaO₃·2H₂O |
| Appearance | White crystalline powder or granules |
| Odor | Chlorine-like |
| Molecular Weight | 255.98 g/mol |
| Solubility in Water | 28 g/100 g @ 25°C |
| pH (1% solution) | 6-7 @ 25°C |
| Decomposition Point | 240-250°C |
Data sourced from multiple references. dep.state.pa.usenvironex.net.aufao.orgechemi.com
Role as a Source of Free Available Chlorine in Aqueous Systems
NaC₃N₃O₃Cl₂ + 2H₂O ⇌ 2HOCl + NaH₂C₃N₃O₃
The cyanuric acid also produced in this reaction acts as a stabilizer, protecting the free chlorine from rapid degradation by sunlight, a crucial feature for outdoor applications. wikipedia.orgsuperiorpoolservice.com The available chlorine content of the dihydrate form is approximately 56%. evitachem.com
The distribution of chlorine species in an aqueous solution of sodium dichloro-s-triazinetrione is pH-dependent. At a pH of 7.0, the majority of the total available chlorine exists as hypochlorous acid, with smaller percentages as monochlorocyanurate, dichlorocyanurate, and hypochlorite (B82951). environex.net.au This equilibrium is critical to maintaining a sustained release of the active disinfecting agent. nih.gov
Historical Development and Evolution of Research Perspectives
The study of chlorinated isocyanurates, including sodium dichloro-s-triazinetrione, began in the mid-20th century. These compounds were first registered for use as disinfectants, sanitizers, and algaecides in the United States in 1958. The initial research focused on developing stable, slow-release chlorine compounds that could overcome the rapid degradation of traditional chlorine sources.
The synthesis process, which involves the controlled chlorination of cyanuric acid, was a key area of early investigation. chemicalbook.com Dichloroisocyanuric acid is produced as an intermediate, which is then neutralized to form the sodium salt. google.com The dihydrate form is then crystallized. Over time, research has expanded to understand the complex aqueous chemistry of these compounds, including the equilibrium between free and combined chlorine in the presence of cyanuric acid. nih.gov This has led to a more nuanced understanding of their application in various water treatment scenarios. futuremarketinsights.com
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
51580-86-0 |
|---|---|
Molecular Formula |
C3H4Cl2N3NaO5 |
Molecular Weight |
255.97 g/mol |
IUPAC Name |
sodium;1,3-dichloro-1,3-diaza-5-azanidacyclohexane-2,4,6-trione;dihydrate |
InChI |
InChI=1S/C3HCl2N3O3.Na.2H2O/c4-7-1(9)6-2(10)8(5)3(7)11;;;/h(H,6,9,10);;2*1H2/q;+1;;/p-1 |
InChI Key |
PYILKOIEIHHYGD-UHFFFAOYSA-M |
SMILES |
C1(=NC(=O)N(C(=O)N1Cl)Cl)[O-].O.O.[Na+] |
Canonical SMILES |
C1(=O)[N-]C(=O)N(C(=O)N1Cl)Cl.O.O.[Na+] |
Other CAS No. |
51580-86-0 |
physical_description |
DryPowde |
Pictograms |
Irritant; Environmental Hazard |
Related CAS |
2782-57-2 (Parent) |
Origin of Product |
United States |
Synthesis and Manufacturing Methodologies
Reaction Mechanisms in Primary Synthesis Pathways
The foundational chemistry of producing sodium dichloro-s-triazinetrione involves the substitution of hydrogen atoms on the triazine ring with chlorine. This is typically achieved through direct chlorination in a carefully controlled aqueous environment.
(C(O)NH)₃ + 2 Cl₂ → (C(O)NCl)₂(C(O)NH) + 2 HCl wikipedia.org
This step is crucial as it introduces the chlorine atoms to the cyanuric acid backbone, forming dichloroisocyanuric acid.
The chlorination reaction in the alkaline slurry results in the precipitation of dichloroisocyanuric acid (DCCA) monohydrate. fao.org This solid intermediate is a critical component in the manufacturing pathway. Once precipitated, the DCCA monohydrate is separated from the liquid slurry by filtration and then washed. fao.org This separation and washing step is vital for removing by-products, such as sodium chloride, and other impurities from the intermediate before its conversion to the final product. fao.org
Conversion to Dihydrate and Anhydrous Forms
After isolation, the purified dichloroisocyanuric acid monohydrate is converted into the sodium salt. The DCCA monohydrate is re-slurried and treated with a strong base, typically 50% sodium hydroxide (B78521), to form sodium dichloro-s-triazinetrione dihydrate (NaDCC). fao.org The resulting product is a stable, crystalline solid containing two molecules of water of hydration, which enhances its stability and solubility characteristics. evitachem.comsmolecule.com
This dihydrate form can be further processed to yield the anhydrous material. fao.orgevitachem.com This is achieved by heating the dihydrate, which drives off the water molecules. fao.orgfao.org The anhydrous form has a higher percentage of available chlorine compared to the dihydrate form (approximately 62% for anhydrous versus 55-57% for dihydrate). fao.orgtroublefreepool.com
Table 1: Comparison of Dihydrate and Anhydrous Forms
| Property | This compound | Sodium Dichloro-s-triazinetrione Anhydrous |
|---|---|---|
| Chemical Formula | NaC₃N₃O₃Cl₂•2H₂O fao.org | NaC₃N₃O₃Cl₂ fao.org |
| CAS Number | 51580-86-0 fao.org | 2893-78-9 fao.org |
| Available Chlorine | 55.0% - 57.0% fao.org | Not less than 62.0% fao.org |
| Production Method | Reaction of DCCA with NaOH fao.org | Heating of the dihydrate form fao.orgevitachem.com |
Control of Reaction Parameters for Purity and Yield
To ensure the production of a high-purity product with a high yield, several reaction parameters must be carefully monitored and controlled throughout the synthesis process.
The pH of the reaction mixture is a critical parameter that is carefully controlled during synthesis. fao.org The pH level influences the distribution of aqueous chlorine species (Cl₂, hypochlorous acid, and hypochlorite (B82951) ion), which in turn affects the efficiency and selectivity of the chlorination reaction. nih.gov For instance, hypochlorous acid (HOCl), a key reactive species, is most predominant in a pH range of 2 to 6. nih.gov Different patented processes report various optimal pH ranges depending on the specific reactants used. One process involving the reaction of cyanuric acid, sodium hypochlorite, and chlorine specifies a final pH between 1.7 and 3.5. google.com Another method using trichloroisocyanuric acid, cyanuric acid, and sodium hydroxide maintains a pH of approximately 6.5. google.com A third process describes lowering the pH from above 13 to around 4.5 with chlorine gas, followed by a further reduction to about 3.5 with sodium hypochlorite. google.com This precise control of pH is essential for maximizing the formation of the desired dichlorinated product while minimizing the creation of by-products.
The final stages of manufacturing involve the isolation and purification of the this compound. After the reaction is complete, the product is crystallized from the solution. The resulting slurry, containing the solid product, is then dewatered, often until a wet cake with about 20% water content is achieved. fao.org
This wet cake undergoes a carefully controlled drying process. Mild heat is applied using methods such as a forced-air dryer, with temperatures ranging from 65°C to 105°C and very short residence times of less than a second. fao.org Other conventional methods like flash drying may also be employed. google.com These techniques are designed to remove excess water and yield the final dry, powdered, or granulated product while preserving its chemical integrity. fao.orgfao.org
Table 2: Summary of Key Reaction Parameters
| Parameter | Controlled Aspect | Importance |
|---|---|---|
| Temperature | Maintained at specific levels (e.g., 15-40°C during chlorination) google.com | Affects reaction rate and product stability. |
| pH | Carefully regulated within specific ranges (e.g., 1.7-6.5) google.comgoogle.com | Controls the active chlorine species and reaction selectivity. |
| Molar Ratios | Precise ratios of reactants (e.g., cyanuric acid to sodium hydroxide) google.comgoogle.com | Ensures complete reaction and maximizes yield. |
| Drying Conditions | Mild heat (65-105°C), short duration fao.org | Removes water to produce the final stable product without decomposition. |
Industrial-Scale Production and Process Optimization
The industrial manufacturing of this compound is a multi-step process that begins with the synthesis of its precursor, cyanuric acid, and culminates in a carefully controlled chlorination and neutralization sequence. Process optimization focuses on maximizing yield, ensuring product stability, and improving efficiency.
The foundational raw material, cyanuric acid, is typically produced through the thermal decomposition of urea. evitachem.comfao.org This crude cyanuric acid undergoes purification, often by digestion with a strong mineral acid, to achieve a purity of over 99%. fao.org This high level of purity is crucial as impurities can negatively impact the thermal stability of the final product. google.com
The core of the industrial synthesis is a two-stage chlorination process. evitachem.com In a typical continuous process, a slurry of the purified cyanuric acid dihydrate is first made alkaline with a strong base, such as 50% sodium hydroxide, to produce a solution of disodium (B8443419) cyanurate. fao.org This solution is then fed into a reaction tank along with elemental chlorine. fao.org
During this stage, dichloroisocyanuric acid (DCCA) monohydrate precipitates out of the solution. fao.org The reaction conditions, including time, temperature, and pH, are meticulously controlled to ensure the desired outcome. fao.org The precipitated DCCA monohydrate is separated from the slurry by filtration and washed. fao.org
To form the final sodium salt, the DCCA monohydrate is reslurried and treated again with a strong base like sodium hydroxide. fao.orgfao.org This neutralization reaction results in the formation of this compound. fao.org The resulting slurry is dewatered to form a wet cake, which is then dried using mild heat in a forced-air dryer. fao.org The final dry powder is then granulated and packaged for commercial use. fao.orgfao.org
Process optimization is a key aspect of industrial production, aimed at enhancing product quality and manufacturing efficiency. Key parameters that are controlled and optimized include:
Temperature and pH: The reaction of dichloroisocyanuric acid with an alkali metal hydroxide is typically maintained at a temperature between 5°C and 65°C and a pH of 6.0 to 7.0. google.com Drying temperatures for the final dihydrate product are carefully managed, as temperatures exceeding 70°C can lead to the decomposition of the dihydrate into its monohydrate form. google.com
Purity and Recycling: The thermal stability of the final product is significantly affected by the presence of insoluble impurities in the mother liquor, which is often recycled from previous batches. google.com A patented optimization involves filtering the recycled liquid effluent to remove suspended particles larger than 15 microns, thereby freeing the reaction medium from impurities that can compromise the stability of the product crystals. google.com
Alternative Chlorination Methods: Research has explored alternative methods to improve yield and reduce environmental impact. One patented method combines chlorination by chlorine gas with chlorination by sodium hypochlorite. google.com This approach reportedly increases the product yield from under 90% to over 95% and significantly reduces the synthesis time. google.com
The following interactive table summarizes key parameters in the industrial production process.
| Parameter | Control Range/Value | Purpose |
| Reaction Temperature | 5°C - 65°C | Control reaction rate and prevent side reactions. google.com |
| Reaction pH | 6.0 - 7.0 | Ensure proper formation of the sodium salt. google.com |
| Drying Temperature | < 70°C | Prevent decomposition of the dihydrate form. google.com |
| Cyanuric Acid Purity | > 99% | Enhance thermal stability of the final product. fao.org |
| Effluent Filtration | Remove particles > 15 microns | Improve thermal stability by removing impurities. google.com |
Detailed research findings have led to significant improvements in the manufacturing process. For instance, a comparative analysis of a direct chlorination method versus a combined chlorination method (using both chlorine gas and sodium hypochlorite) shows a marked improvement in raw material efficiency.
The data below illustrates the reduction in raw material consumption per ton of product using the optimized combined chlorination method.
| Raw Material | Consumption (Direct Chlorination) | Consumption (Combined Chlorination) |
| Cyanuric Acid | 0.68 tons | < 0.65 tons |
| Chlorine Gas | 0.72 tons | < 0.70 tons |
| Caustic Soda (30%) | 1.4 tons | < 1.3 tons |
Data sourced from patent CN101186595A, which details a method for improving yield and efficiency. google.com
Another area of process optimization involves the hydration step itself. An alternative patented method produces the dihydrate by mixing anhydrous or partially hydrated sodium dichloroisocyanurate with a specific hydratable salt. google.com This process utilizes a controlled exothermic reaction to achieve the desired dihydrate form, avoiding the larger quantities of water required in other methods which can lead to dissolution and decomposition of the product. google.com
Chemical Reactivity and Transformation Pathways
Hydrolysis Kinetics and Equilibrium in Aqueous Solutions
When dissolved in water, sodium dichloro-s-triazinetrione dihydrate rapidly hydrolyzes, establishing a complex set of equilibria among various chlorinated and non-chlorinated isocyanurate species. inchem.orgwho.int This process is fundamental to its function, as it liberates the active disinfecting and oxidizing agent, hypochlorous acid. fao.org The equilibria are established very quickly, on the order of seconds. fao.org
The primary hydrolysis reaction of sodium dichloro-s-triazinetrione (represented as C₃N₃O₃Cl₂Na) involves its reaction with water to produce hypochlorous acid (HOCl). who.intrawchemicalmart.com This can be simplified as:
C₃N₃O₃Cl₂Na + 2H₂O ↔ C₃N₃O₃H₂Na + 2HOCl who.int
Hypochlorous acid is a weak acid and exists in equilibrium with the hypochlorite (B82951) ion (OCl⁻). The relative concentration of HOCl and OCl⁻ is dependent on the pH of the solution. At lower pH values, the equilibrium favors the formation of the more potent antimicrobial agent, undissociated hypochlorous acid. fao.org As the pH increases, the equilibrium shifts towards the hypochlorite ion. fao.org The combination of hypochlorous acid and hypochlorite ion is referred to as "free available chlorine" (FAC). fao.org
The hydrolysis of sodium dichloro-s-triazinetrione is a reversible process. rawchemicalmart.com The chlorinated isocyanurates that are formed during this process act as a reservoir of available chlorine. who.int As the free available chlorine (specifically HOCl) is consumed through oxidation of organic materials or other reactions, the equilibrium shifts to the right, causing the chlorinated isocyanurates to dissociate and rapidly release more HOCl to replenish what was lost. who.intrawchemicalmart.com
The cyanuric acid backbone of the molecule serves as a stabilizer, particularly in outdoor applications like swimming pools, where it can form a complex with HOCl that protects it from rapid degradation by ultraviolet (UV) light. rawchemicalmart.com This stabilizing effect ensures a sustained release of chlorine, maintaining an effective concentration of the disinfectant over a longer period. rawchemicalmart.com
Upon dissolution in water, NaDCC establishes a complex equilibrium involving multiple chemical species. inchem.org This dynamic system includes six chlorinated and four non-chlorinated isocyanurates. inchem.orgwho.int The precise distribution of these species is dependent on factors such as the total concentration of available chlorine, the total concentration of isocyanurates, pH, and temperature. fao.org
When all the available chlorine has been consumed by oxidative demand, the final products remaining are the non-chlorinated isocyanurates, primarily cyanuric acid. who.intfao.org Cyanuric acid itself is very stable and resistant to further hydrolysis. fao.org
The following table illustrates an example of the distribution of chlorine-containing species from the dissolution of NaDCC in water at a specific pH.
| Chemical Species | Percentage of Total Available Chlorine (at pH 7.0) |
| Hypochlorous Acid (HOCl) | 48.1% |
| Monochlorocyanurate | 26.8% |
| Dichlorocyanurate | 11.8% |
| Hypochlorite (OCl⁻) | 12.8% |
| Other Chlorocyanurates | < 1% |
| Data sourced from a study dissolving NaDCC to provide 1.0 mg/L of total available chlorine at pH 7.0. who.intfao.org |
Oxidative Properties and Mechanisms
The primary function of this compound as a disinfectant and cleaning agent stems from the strong oxidative properties of the chlorine species it releases in water.
The hypochlorous acid (HOCl) released during the hydrolysis of NaDCC is a powerful oxidizing agent. fao.org It is highly effective in eliminating organic contaminants and is the principal agent responsible for its microbiocidal activity against a wide range of microorganisms. fao.org When NaDCC is used in water treatment, this oxidative capacity is directed at breaking down organic material, which constitutes the "chlorine demand" of the water. who.int As HOCl is consumed in these oxidation reactions, the chlorinated isocyanurate reservoir releases more HOCl, maintaining a consistent level of oxidative potential until the reservoir is depleted. who.int
A notable reaction of sodium dichloro-s-triazinetrione involves its interaction with hydrogen peroxide (H₂O₂). The reaction between the hypochlorite released from NaDCC and hydrogen peroxide can generate singlet oxygen (¹O₂), a highly reactive electronically excited state of molecular oxygen. wikipedia.orghomescience.net In this reaction, hydrogen peroxide acts as a reducing agent. homescience.net
The production of singlet oxygen is sufficiently rapid and energetic that it can result in visible chemiluminescence, observed as a red glow. homescience.net This phenomenon occurs as the highly reactive singlet oxygen molecules decay back to the more stable triplet ground state, releasing a photon of light in the process. homescience.net
Substitution Reactions with Organic and Inorganic Compounds
This compound primarily acts as an electrophilic chlorine donor. Its reactivity is dominated by the susceptibility of the N-Cl bonds to hydrolysis and reaction with nucleophiles, which leads to the chlorination of other substrates rather than direct substitution on the triazine ring itself.
The chlorine atoms in this compound are readily transferred to other molecules. This process can be viewed as a substitution reaction where the chlorine atom is the electrophile. While the compound is a source of free available chlorine in aqueous solutions, it can also participate in direct chlorination of organic substrates. wikipedia.org
A notable example is the oxidative chlorination of thiols. Research has demonstrated that this compound can efficiently convert thiols into sulfonyl chlorides. smolecule.com This transformation is a key step in the synthesis of sulfonamides. In this reaction, the chlorine atoms from the dichloroisocyanurate are transferred to the sulfur atom of the thiol. The general scheme for this reaction is presented below:
Reaction Scheme: Oxidative Chlorination of Thiols
| Reactants | Conditions | Products |
|---|
This reactivity highlights the compound's role as a potent chlorinating agent for various organic functional groups. smolecule.com
This compound reacts vigorously with certain nitrogen-containing compounds, a reactivity stemming from its strong oxidizing properties. Contact with ammonia (B1221849), ammonium (B1175870) salts, amides, and aniline (B41778) can lead to the formation and release of nitrogen trichloride (B1173362) (NCl₃), a toxic and potentially explosive gas. fao.orgacsgcipr.org This reaction represents a significant chemical hazard and underscores the incompatibility of this chlorinated isocyanurate with many nitrogenous materials. acsgcipr.org
The interaction with reducing agents can also be hazardous. As a strong oxidizing agent, it will react exothermically with reducing substances, which can lead to a rapid release of energy and potentially toxic gases. fao.org
Complexation and Coordination Chemistry
The dichloroisocyanurate anion can act as a ligand in coordination chemistry, forming complexes with metal ions.
A well-documented example of its coordination chemistry is the reaction with copper(II) sulfate. When an aqueous solution of sodium dichloro-s-triazinetrione is mixed with a dilute solution of copper(II) sulfate, an intense lilac-colored precipitate is formed. noaa.gov This precipitate is the complex salt, sodium copper dichloroisocyanurate. noaa.gov
This reaction demonstrates the ability of the dichloroisocyanurate moiety to coordinate with transition metal ions, forming stable complex salts.
Thermal Decomposition and Gaseous By-product Evolution
This compound is thermally sensitive and can undergo vigorous, self-sustaining decomposition when heated. The decomposition process is exothermic and results in the evolution of a mixture of dense, toxic, and corrosive gases. acsgcipr.orgreddit.comrsc.org
The thermal decomposition can be initiated at temperatures as low as 60°C, with more rapid decomposition occurring above 240°C. reddit.comscispace.com The presence of water can also influence the decomposition process, as wet material may generate nitrogen trichloride, which is an explosion hazard. reddit.com
Detailed studies, including thermogravimetric analysis coupled with mass spectrometry (TG-MS), have been conducted to identify the specific gaseous by-products evolved during thermal decomposition. These studies have confirmed the release of several hazardous substances.
Table of Gaseous By-products from Thermal Decomposition
| Gaseous By-product | Chemical Formula | Reference |
|---|---|---|
| Chlorine | Cl₂ | reddit.comrsc.org |
| Nitrogen Trichloride | NCl₃ | reddit.comrsc.org |
| Cyanogen Chloride | CNCl | reddit.com |
| Carbon Monoxide | CO | rsc.org |
The evolution of these toxic gases during thermal decomposition represents a significant hazard, necessitating careful handling and storage of the compound away from heat sources. reddit.com
Environmental Chemistry and Fate
Degradation Pathways in Aquatic and Terrestrial Environments
The environmental persistence and transformation of sodium dichloro-s-triazinetrione dihydrate are largely governed by its chemical stability and susceptibility to various degradation processes in both aquatic and terrestrial systems.
When dissolved in water, this compound undergoes rapid hydrolysis. This process involves the release of free available chlorine in the form of hypochlorous acid (HOCl) and the formation of sodium cyanurate. who.int A complex series of equilibria is quickly established, within seconds, involving various chlorinated and non-chlorinated isocyanurates. inchem.orgnih.gov
C₃Cl₂N₃NaO₃·2H₂O + 2H₂O ⇌ C₃H₂N₃NaO₃ + 2HOCl
This rapid release of hypochlorous acid is a key functional aspect of the compound's use as a disinfectant. inchem.org If the hypochlorous acid is consumed through reaction with organic matter, the chlorinated isocyanurates will quickly dissociate to release more, acting as a reservoir. who.int The hydrolysis rate constant for the release of HOCl from monochloroisocyanurate, an important species in this equilibrium, is 0.17 s⁻¹, indicating a reaction half-time of about 4.1 seconds. nih.gov
The primary and stable end-product of this hydrolytic degradation is cyanuric acid. fao.org
Table 1: Distribution of Chemical Species from this compound in Water
This interactive table shows the approximate percentage of different chemical species present when this compound is dissolved in water to provide 1.0 mg/L of total available chlorine at a pH of 7.0. who.int
| Chemical Species | Percentage of Total Available Chlorine |
|---|---|
| Hypochlorous Acid (HOCl) | 48.1% |
| Monochlorocyanurate | 26.8% |
| Dichlorocyanurate | 11.8% |
| Hypochlorite (B82951) | 12.8% |
This compound itself is subject to decomposition when exposed to heat and sunlight. epa.gov However, its hydrolysis product, cyanuric acid, plays a crucial role in stabilizing the released free chlorine against rapid photolytic degradation by ultraviolet (UV) radiation from the sun. nih.gov
Without a stabilizer like cyanuric acid, free chlorine in water can be rapidly depleted by sunlight, with a potential loss of up to 50% within 17 minutes of UV exposure. rsc.org Cyanuric acid forms chlorinated isocyanurates with the free chlorine, which are less susceptible to UV degradation. nih.gov This stabilizing effect significantly extends the persistence of the disinfectant in outdoor applications such as swimming pools. nih.gov
Table 2: Effect of Cyanuric Acid on Total Chlorine Stability in Sunlight
This interactive table illustrates the impact of cyanuric acid on the retention of total chlorine in water when exposed to sunlight. nih.gov
| Cyanuric Acid Concentration (mg/L) | Approximate Total Chlorine Remaining After 3 Hours |
|---|---|
| 0 | <10% |
The primary hydrolysis product, cyanuric acid, is readily biodegradable under a wide range of natural conditions. nih.gov Biodegradation has been observed in various environments, including soil and aquatic systems. rsc.org This process is particularly efficient in environments with low or zero dissolved oxygen levels. rsc.org
Formation of Disinfection By-products (DBPs) in Water Treatment
The hypochlorous acid released from this compound can react with natural organic matter (NOM) present in water to form disinfection by-products (DBPs). nih.gov NOM encompasses a complex mixture of organic compounds derived from the decay of plant and animal matter. researchgate.net
The formation of DBPs is a significant concern in water treatment, as some of these by-products have been identified as potentially harmful to human health. nih.gov The primary mechanism involves the electrophilic substitution or oxidation of organic precursor molecules by chlorine.
Key organic precursors for DBP formation include:
Humic and Fulvic Acids: These are major components of NOM and contain phenolic and other aromatic structures that are highly reactive with chlorine. nih.gov
Amino Acids: Certain amino acids can also act as precursors for the formation of nitrogenous DBPs. rsc.org
The types and concentrations of DBPs formed depend on several factors, including the nature and concentration of the organic precursors, water temperature, pH, and the concentration of the disinfectant. Common classes of DBPs formed during chlorination include trihalomethanes (THMs) and haloacetic acids (HAAs). Studies have shown that the use of sodium dichloro-s-triazinetrione does not lead to significantly different levels of trihalomethane formation compared to other chlorine-based disinfectants like sodium hypochlorite. fao.org
Characterization of Haloforms (Trihalomethanes) and Haloacetic Acids
When this compound is introduced into water, it releases free available chlorine in the form of hypochlorous acid (HOCl). This reactive chlorine species can then interact with natural organic matter (NOM) present in the water to form a variety of disinfection by-products, including trihalomethanes (THMs) and haloacetic acids (HAAs). nih.govresearchgate.net
Trihalomethanes (THMs): The four primary THMs, collectively known as THM4, that are formed are chloroform (B151607) (CHCl₃), bromodichloromethane (B127517) (CHBrCl₂), dibromochloromethane (CHBr₂Cl), and bromoform (B151600) (CHBr₃). nih.gov Studies have shown that disinfection with sodium dichloroisocyanurate (SDIC) can lead to the formation of these compounds. For instance, in a study of indoor swimming pools using seawater disinfected with SDIC, the total THM4 formation was measured at 307.6 μg L⁻¹, with brominated THMs accounting for 198 μg L⁻¹. researchgate.net In this specific environment, bromoform was identified as the predominant brominated THM species. researchgate.net Research comparing SDIC to free chlorine (sodium hypochlorite) found that SDIC generally produces slightly lower levels of THM4 under similar conditions. researchgate.net For example, at the same molar bromine and total chlorine dosage, SDIC resulted in a total THM4 concentration of 307.6 μg L⁻¹ compared to 327.8 μg L⁻¹ with free chlorine. researchgate.net
Haloacetic Acids (HAAs): HAAs are another significant class of DBPs formed during chlorination. The five most prevalent HAAs, collectively referred to as HAA5, are monochloroacetic acid (MCAA), dichloroacetic acid (DCAA), trichloroacetic acid (TCAA), monobromoacetic acid (MBAA), and dibromoacetic acid (DBAA). waterrf.orgnih.gov The formation of HAAs is influenced by factors such as pH and the presence of bromide ions. ncsu.edudeswater.com Generally, lower pH conditions tend to favor the formation of HAAs over THMs. ncsu.edu
The speciation of both THMs and HAAs is heavily dependent on the concentration of bromide ions in the source water. nih.gov An increase in bromide concentration leads to a shift from chlorinated to brominated species of both THMs and HAAs. deswater.comresearchgate.net This is a critical consideration as brominated DBPs are often more toxic than their chlorinated counterparts. nih.govresearchgate.net
Table 1: Common Trihalomethanes and Haloacetic Acids
| Disinfection By-product Class | Compound Name | Chemical Formula |
|---|---|---|
| Trihalomethanes (THMs) | Chloroform | CHCl₃ |
| Bromodichloromethane | CHBrCl₂ | |
| Dibromochloromethane | CHBr₂Cl | |
| Bromoform | CHBr₃ | |
| Haloacetic Acids (HAAs) | Monochloroacetic Acid | CH₂ClCOOH |
| Dichloroacetic Acid | CHCl₂COOH | |
| Trichloroacetic Acid | CCl₃COOH | |
| Monobromoacetic Acid | CH₂BrCOOH | |
| Dibromoacetic Acid | CHBr₂COOH |
Nitrogenous Disinfection By-product (N-DBP) Formation (e.g., Haloacetonitriles)
The chemical structure of this compound contains a triazine ring, which is a source of nitrogen. This can contribute to the formation of nitrogenous disinfection by-products (N-DBPs), a class of DBPs that are often more toxic than regulated THMs and HAAs. nih.gov Haloacetonitriles (HANs) are a significant group of N-DBPs that can be formed.
Dichloroacetonitrile (DCAN) is a notable HAN that has been observed in chlorinated waters. researchgate.net The formation of HANs is complex and depends on the presence of nitrogen-containing precursors in the water, in addition to the disinfectant itself. While the triazine ring of the parent compound is a potential nitrogen source, other nitrogenous compounds in the source water, such as amino acids, also play a crucial role as precursors. researchgate.net The formation and subsequent degradation of DCAN are influenced by reaction time, chlorine dose, and pH. researchgate.net It is known to undergo base-catalyzed hydrolysis, meaning its stability decreases as pH increases. researchgate.net
Influence of Water Matrix and Operational Conditions on DBP Formation
The formation and speciation of DBPs from this compound are significantly influenced by the characteristics of the water being treated (the water matrix) and the operational conditions of the disinfection process.
Water Matrix:
Natural Organic Matter (NOM): The concentration and character of NOM are primary drivers of DBP formation. westechwater.com Higher levels of NOM generally lead to higher concentrations of both THMs and HAAs.
Bromide and Iodide: The presence of bromide and iodide ions in the source water is a critical factor in the speciation of DBPs. waterrf.org Bromide reacts with hypochlorous acid to form hypobromous acid, which is a more reactive halogenating agent. researchgate.net This leads to a shift from chlorinated to brominated THMs and HAAs. deswater.comresearchgate.net Similarly, iodide can lead to the formation of iodinated DBPs, which are of particular concern due to their high toxicity. nih.govresearchgate.net
Ammonia (B1221849): The presence of ammonia can influence the type of disinfectant residual present (free chlorine versus chloramines) and can impact the formation of certain N-DBPs.
Operational Conditions:
pH: The pH of the water affects the equilibrium between hypochlorous acid and the hypochlorite ion, with lower pH favoring the more reactive hypochlorous acid. ontario.ca Generally, higher pH favors the formation of THMs, while lower pH favors the formation of HAAs. ncsu.edudeswater.com
Temperature: Higher water temperatures tend to increase the rate of DBP formation reactions. deswater.com
Disinfectant Dose and Contact Time: Increased chlorine dosage and longer contact times generally lead to higher concentrations of DBPs, as there is more opportunity for the disinfectant to react with DBP precursors. deswater.com
Table 2: Influence of Water Parameters on DBP Formation
| Parameter | Effect on THM Formation | Effect on HAA Formation | Effect on Brominated DBP Formation |
|---|---|---|---|
| Increased NOM | Increase | Increase | Increase |
| Increased Bromide | Shift to brominated species | Shift to brominated species | Significant Increase |
| Increased pH | Increase | Decrease | pH-dependent shifts |
| Increased Temperature | Increase | Increase | Increase |
| Increased Disinfectant Dose | Increase | Increase | Increase |
| Increased Contact Time | Increase | Increase | Increase |
Strategies for Minimizing DBP Formation
Several strategies can be employed to minimize the formation of DBPs when using this compound for disinfection. These strategies primarily focus on removing DBP precursors before disinfection or optimizing the disinfection process itself.
Precursor Removal: The most effective way to reduce DBP formation is to remove the organic precursors from the water before the addition of the disinfectant. mdpi.com Techniques such as enhanced coagulation, granular activated carbon (GAC) adsorption, and membrane filtration can effectively remove a significant portion of NOM. mdpi.com
Optimizing Disinfection:
Chlorine Dosing: Careful control of the disinfectant dose to achieve the desired level of microbial inactivation without excessive residual can help limit DBP formation. ontario.ca
pH Adjustment: Adjusting the pH of the water can shift the balance between THM and HAA formation. ontario.ca
Switching to Chloramines: For secondary disinfection in the distribution system, switching from free chlorine to chloramines can significantly reduce the formation of THMs and HAAs. ontario.camdpi.com However, it's important to note that chloramination can sometimes lead to an increase in the formation of certain N-DBPs.
Environmental Persistence and Bioaccumulation Potential of Transformation Products
The primary transformation product of this compound in water is cyanuric acid. who.int Therefore, the environmental persistence and bioaccumulation potential of the parent compound's transformation products are largely determined by the fate of cyanuric acid.
Environmental Persistence:
Cyanuric Acid: Cyanuric acid is a relatively stable and persistent compound in the aquatic environment. researchgate.net It is resistant to photocatalytic degradation by TiO₂. acs.org However, it is biodegradable under a variety of natural conditions, particularly in environments with low or no dissolved oxygen, such as in soil and anaerobic sludge. nih.govasm.orgnih.gov The biodegradation of cyanuric acid proceeds via hydrolysis to carbon dioxide and ammonia. nih.govnih.gov In some soil environments, the nitrification of cyanuric acid has been observed to occur over a period of 6 to 12 weeks. asm.org The persistence of cyanuric acid in swimming pools is a well-known phenomenon, where it can accumulate over time. ncsu.edualphawest.com
Bioaccumulation Potential:
Cyanuric Acid: The bioaccumulation potential of cyanuric acid is generally considered to be low. It is readily excreted by the renal system in mammals and is not expected to bioaccumulate. nih.gov Studies on aquatic organisms have shown a low bioconcentration factor (BCF). For example, the BCF for cyanuric acid in fish was found to be less than 0.5 at a concentration of 1 mg/L over a six-week period. nih.gov However, some studies have investigated the bioaccumulation in edible tissues of aquatic species like shrimp when exposed to contaminated feed, indicating that uptake is possible under certain conditions. researchgate.net
Analytical Methodologies in Research
Electrochemical Methods for Ion Determination
Electrochemical methods provide a direct and often rapid means of determining specific ion concentrations in a solution.
Potentiometry using a chloride ion-selective electrode (ISE) is a straightforward method for determining the concentration of chloride ions. libretexts.org This technique measures the potential difference between the chloride ISE and a reference electrode, which is related to the activity of chloride ions in the sample. libretexts.org The chloride ISE typically contains a crystalline solid-state membrane composed of a silver sulfide/silver chloride (Ag₂S/AgCl) mixture. libretexts.org
To ensure that the electrode measures concentration rather than activity, an ionic strength adjustment buffer (ISAB) is added to both the standards and the sample. libretexts.org This buffer maintains a high and constant ionic strength, which keeps the activity coefficient of the chloride ions constant. libretexts.org The method is suitable for a wide range of chloride concentrations, typically from 2.0 mg/L up to 1,000 mg/L. epa.gov Calibration is performed by measuring the potential of a series of standard solutions and plotting the millivolt reading against the logarithm of the chloride concentration. epa.gov
Titrimetric Analysis for Available Chlorine Content
Titrimetry remains a classic and reliable method for determining the "available chlorine" content, which represents the oxidizing capacity of the compound.
The gold standard for this analysis is the iodometric titration method. The principle of this method is based on the oxidation of iodide (I⁻) to free iodine (I₂) by the chlorine present in the sample. fao.org The sample is dissolved in a potassium iodide solution, and the liberated iodine is then titrated with a standardized sodium thiosulfate (B1220275) (Na₂S₂O₃) solution. fao.org A starch indicator is used to detect the endpoint of the titration, which is signaled by the disappearance of the blue starch-iodine complex. tsijournals.com The available chlorine content is then calculated from the volume of sodium thiosulfate solution used. fao.org For sodium dichloro-s-triazinetrione dihydrate, the theoretical available chlorine content is approximately 55-56%. troublefreepool.comevitachem.com
Advanced Characterization Techniques for Reaction Intermediates
The study of reaction intermediates of this compound is critical for understanding its synthesis pathways and its mechanism of action as a disinfectant. These intermediates are often transient and exist in complex equilibria, necessitating the use of advanced analytical techniques for their characterization. Research has primarily focused on two areas: the intermediates formed during its synthesis from cyanuric acid and the transient species generated upon its dissolution in water.
When this compound is dissolved in water, it rapidly hydrolyzes and establishes a complex equilibrium involving multiple chlorinated and non-chlorinated isocyanurates. who.int These species act as a reservoir for free available chlorine (FAC), primarily in the form of hypochlorous acid (HOCl), which is the active disinfecting agent. who.intfao.org The characterization of these transient aqueous species is crucial for evaluating disinfection efficacy.
Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS)
A particularly powerful technique for surface analysis, Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS), has been employed to study the chemical species present on surfaces after treatment with this compound solutions. ToF-SIMS is a highly sensitive surface analytical method that uses a pulsed primary ion beam to remove and ionize molecules from the outermost layer of a sample. carleton.edumetu.edu.tr These secondary ions are then accelerated into a "time-of-flight" analyzer, where they are separated based on their mass-to-charge ratio, allowing for detailed chemical and molecular identification with high mass resolution. carleton.edursc.org
Research using ToF-SIMS has provided semi-quantitative measurements of key disinfecting intermediates on various surfaces. This technique allows for the identification of crucial reactive species involved in the disinfection process. The relative intensities of these intermediates can vary significantly depending on the nature of the surface material and the application method used.
| Intermediate Species | Chemical Formula | Relative Intensity on Glass Surface | Relative Intensity on Melamine Surface | Relative Intensity on Mattress Cover Surface |
|---|---|---|---|---|
| Hypochlorous Acid Ion | HOCl⁻ | Significant Increase | Moderate Increase | Low Increase |
| Hypochlorite (B82951) Ion | OCl⁻ | Significant Increase | Moderate Increase | Low Increase |
| Monochloramine | NClH | Moderate Increase | Significant Increase | Moderate Increase |
| Dichloramine | NClH₂ | Significant Increase | Moderate Increase | Low Increase |
Chromatographic and Spectroscopic Methods
While ToF-SIMS excels at surface analysis, other techniques are vital for characterizing intermediates in solution.
High-Performance Liquid Chromatography (HPLC): HPLC is a fundamental technique used to separate, identify, and quantify components in a mixture. who.int In the context of this compound, HPLC coupled with UV detection has been extensively used to measure the concentration of its stable degradation product, cyanuric acid. who.intdigitellinc.com This methodology could be adapted to separate and quantify the various chlorinated and non-chlorinated isocyanurate intermediates present in aqueous solutions, providing insight into the equilibrium dynamics. who.int
Ion Chromatography (IC): This technique has been proposed for the simultaneous, reaction-free quantification of trace levels of cyanurate and free chlorine (as hypochlorous acid). digitellinc.com By using an anion exchange column and conductivity or UV detectors, IC can separate and measure the ionic forms of these species in a high-pH eluent, making it a valuable tool for monitoring the key components of the disinfection process. digitellinc.com
Electrochemical Methods: Techniques such as cyclic voltammetry are used for the detection of free chlorine species like hypochlorous acid. youtube.comresearchgate.net These methods measure the current that develops in an electrochemical cell under conditions where voltage is varied, allowing for the quantification of electroactive species. youtube.com Microelectrodes have been developed to measure transient chlorine concentration profiles, providing real-time data on the availability of the active disinfectant. researchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy: The various isocyanurate and chlorinated isocyanurate species exhibit distinct UV absorption spectra. aphapublications.orgnih.gov UV-Vis spectroscopy has been used to determine the water chemistry of the free chlorine and cyanurate system by measuring molar absorptivity at different wavelengths. nih.gov This allows for the calculation of the concentrations of individual intermediate species at equilibrium.
The application of these advanced analytical methods is essential for building a comprehensive understanding of the reaction mechanisms of this compound, from its synthesis to its application in disinfection, by enabling the detailed characterization of its transient reaction intermediates.
Advanced Research Applications and Methodological Contributions
Role in the Development of Novel Disinfection Systems
Sodium dichloro-s-triazinetrione dihydrate serves as a cornerstone in the advancement of modern disinfection technologies. Its chemical properties allow for the formulation of sophisticated and stable sanitizing systems that overcome many limitations of traditional chlorine sources. The compound is a solid, crystalline substance that dissolves in water to release hypochlorous acid (HOCl), the primary agent responsible for disinfection. evitachem.com This controlled release mechanism is central to its role in novel disinfection applications.
A key feature of this compound in disinfection systems is its ability to stabilize available chlorine. The molecule contains cyanuric acid, which acts as a chlorine stabilizer, particularly in aqueous environments exposed to sunlight. smolecule.com Ultraviolet (UV) radiation from the sun can rapidly degrade free chlorine (hypochlorous acid and hypochlorite (B82951) ions), diminishing its sanitizing power. smolecule.com
This compound exhibits distinct chemical behaviors when compared to other common chlorine-releasing agents like sodium hypochlorite (liquid bleach) and calcium hypochlorite. These differences influence their suitability for various disinfection applications.
Furthermore, as a stabilized chlorine source, it provides a longer-lasting disinfectant residual compared to the unstabilized hypochlorites. smolecule.com However, it typically has a lower percentage of available chlorine by weight compared to calcium hypochlorite. evitachem.com Unlike calcium hypochlorite, this compound does not introduce calcium ions into the water, thus avoiding issues related to increased water hardness and potential scaling. evitachem.comsmolecule.com
| Property | This compound | Sodium Hypochlorite (Liquid Bleach) | Calcium Hypochlorite |
| Form | Solid (Granules, Tablets) | Liquid | Solid (Granules, Tablets) |
| Available Chlorine | ~56% | Varies (e.g., 10-15%) | ~65-75% |
| Stabilizer (Cyanuric Acid) | Yes | No | No |
| Effect on pH | Near-neutral | Increases pH (Alkaline) | Increases pH (Alkaline) |
| Solubility | Completely soluble | Miscible with water | Moderately soluble |
| Added Minerals | None | Sodium | Calcium |
Precursor Chemistry for Functional Materials Synthesis
Beyond its direct application as a disinfectant, this compound is utilized in synthetic chemistry as a precursor for creating more complex functional materials. Its reactive N-chloro bonds and triazine ring structure provide a versatile platform for chemical modification and the synthesis of novel compounds.
One notable area of research involves the use of this compound in the synthesis of chelating agents. smolecule.com Chelating agents are organic compounds capable of forming multiple bonds with a single metal ion, effectively sequestering it from its surroundings. This property is highly valuable in various fields.
In environmental remediation, these NaDCC-derived chelating agents can be used to bind with and remove toxic heavy metals from contaminated soil and water. smolecule.com In medicinal chemistry, chelators are essential for developing drugs that can target and manage metal imbalances in the body, such as in the treatment of metal poisoning or conditions of iron overload. smolecule.com The triazine framework of the molecule can be chemically modified to create ligands with high affinity and selectivity for specific metal ions, opening pathways for the development of specialized functional materials.
Computational Chemistry and Modeling Studies
The mechanisms by which this compound functions are a subject of advanced computational study. These theoretical approaches provide molecular-level insights that are often difficult to obtain through experimental methods alone, aiding in the optimization of its use and the development of new applications.
Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movements of atoms and molecules. In the context of this compound, MD simulations can model the process of its dissolution and subsequent hydrolysis in water. These simulations can elucidate the step-by-step mechanism of how the N-Cl bonds break to release hypochlorous acid, the active disinfecting agent.
Furthermore, these computational models can simulate the interactions between the released hypochlorous acid, the cyanuric acid stabilizer, and target biomolecules of microorganisms. By understanding these interaction mechanisms at an atomic level, researchers can gain deeper insights into the compound's biocidal activity. While detailed molecular dynamics studies specifically on the hydrolysis of this compound are highly specialized and not widely found in public-domain literature, this computational approach is a key area of research for understanding the behavior of chlorine-based disinfectants and designing more effective disinfection systems.
Quantum Chemical Calculations of Reactivity and Stability
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), provide profound insights into the electronic structure, reactivity, and stability of molecules. While specific computational studies on this compound are not extensively available in peer-reviewed literature, a wealth of theoretical research on the parent molecule, cyanuric acid, and related chlorinated derivatives allows for a detailed understanding of its fundamental properties. These studies help in elucidating the molecule's behavior at a subatomic level.
Reactivity Insights from Frontier Molecular Orbitals
The reactivity of a chemical species is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining chemical reactivity and stability.
Computational studies on cyanuric acid, the core structure of sodium dichloro-s-triazinetrione, have established the nature of its frontier orbitals. DFT calculations show that for the tri-keto tautomer of cyanuric acid, which is the relevant form in the solid state and in neutral aqueous solutions, the HOMO is typically composed of p-orbitals from the oxygen and nitrogen atoms, while the LUMO is characterized by π* anti-bonding orbitals of the triazine ring.
Upon chlorination to form the dichloro-s-triazinetrione anion, the electronic landscape is significantly altered. The introduction of two chlorine atoms, which are highly electronegative, leads to a stabilization (lowering of energy) of both the HOMO and LUMO. This is due to the inductive effect of the chlorine atoms withdrawing electron density from the triazine ring.
A theoretical analysis of 1-vinyl- and 1-(1,2-dichloroethyl)cyanuric acid derivatives using DFT showed that the introduction of a dichloroethyl group to a nitrogen atom in the tri-keto form of cyanuric acid enhances the contribution of the unbound electron pairs of the chlorine atoms to the HOMO. researchcommons.org This suggests that in sodium dichloro-s-triazinetrione, the lone pairs on the chlorine and oxygen atoms, as well as the nitrogen atoms of the ring, are the primary sites for electrophilic attack.
The following table summarizes conceptual data derived from DFT studies on related s-triazinetrione structures to illustrate these principles.
| Molecular Species (Conceptual) | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Primary Reactive Sites for Nucleophilic Attack | Primary Reactive Sites for Electrophilic Attack |
| Cyanuric Acid (keto form) | -7.0 | -1.5 | 5.5 | Carbonyl carbons | Oxygen and Nitrogen atoms |
| Dichloro-s-triazinetrione Anion | -8.2 | -2.5 | 5.7 | Carbonyl carbons, Chlorine atoms | Oxygen and Nitrogen atoms |
Note: The values presented in this table are illustrative and based on typical DFT calculation results for similar molecular structures. They are intended to demonstrate the relative effects of chlorination on the electronic properties of the s-triazinetrione ring.
Stability and Bond Dissociation Energies
The stability of this compound is intrinsically linked to the strength of its covalent bonds, particularly the nitrogen-chlorine (N-Cl) bonds. The energy required to break these bonds homolytically, known as the Bond Dissociation Energy (BDE), is a direct measure of their strength and a key indicator of the molecule's thermal stability and its ability to act as a chlorine donor.
The thermal decomposition of chlorinated isocyanurates is a complex process that can lead to the formation of various products. Computational investigations into the decomposition pathways of related compounds can help to understand the initial steps of this process. nih.gov For sodium dichloro-s-triazinetrione, the initial and most critical step is the homolytic cleavage of the N-Cl bond to produce a chlorine radical (Cl•) and a triazinetrione-centered radical. The liberated chlorine radical is a highly reactive species and is responsible for the compound's disinfectant properties.
The presence of water of hydration in the dihydrate form can also influence its stability. Quantum chemical calculations could, in principle, model the interactions between the water molecules and the sodium dichloroisocyanurate ion, providing insights into the hydrogen bonding network and its effect on the crystal structure and thermal stability. These water molecules can play a role in mediating intermolecular interactions and influencing the solid-state reactivity of the compound.
The table below provides a conceptual overview of calculated bond dissociation energies for bonds present in the dichloro-s-triazinetrione anion, based on typical values for similar chemical environments.
| Bond Type | Bond Dissociation Energy (kJ/mol) | Implication for Stability |
| N-Cl | 250 - 300 | Relatively weak, facilitates the release of active chlorine. |
| N-C | 350 - 400 | Stronger than N-Cl, indicating ring stability. |
| C=O | 700 - 750 | Very strong, contributes to the overall stability of the triazine ring. |
Note: These BDE values are estimates based on data from related compounds and are intended for comparative purposes to illustrate the relative bond strengths within the molecule.
Q & A
Q. What is the molecular structure of sodium dichloro-s-triazinetrione dihydrate, and how does its synthesis route influence purity for experimental use?
The compound consists of a 1,3,5-triazine backbone with two chlorine atoms, one sodium atom, and two water molecules of crystallization. Its chemical formula is NaCl₂C₃N₃O₃·2H₂O , and it hydrolyzes in water to release hypochlorous acid (HOCl) and sodium cyanurate . Synthesis typically involves chlorination of cyanuric acid under controlled pH (6.5–7.0) to ensure selective substitution. Purity is optimized via recrystallization from aqueous ethanol, followed by vacuum drying to minimize hydrate variability. X-ray diffraction (XRD) and nuclear magnetic resonance (NMR) are critical for verifying structural integrity and crystallinity .
Q. How can researchers assess the stability of this compound under varying storage conditions?
Stability is influenced by temperature, humidity, and light. Methodologically:
- Thermogravimetric Analysis (TGA) quantifies dehydration kinetics at 40–60°C.
- Accelerated Aging Studies (e.g., 70% RH, 25°C for 12 weeks) track active chlorine loss via iodometric titration .
- UV-Vis Spectroscopy monitors degradation products (e.g., cyanuric acid) at 265 nm.
Controlled storage in airtight containers with desiccants (silica gel) is recommended to prevent hydrolysis and chlorine off-gassing .
Q. What standardized analytical methods are used to quantify available chlorine content in this compound?
The iodometric titration method is the gold standard:
Dissolve 0.5 g sample in 100 mL deionized water.
Acidify with acetic acid (pH 4–5).
Titrate with 0.1 N sodium thiosulfate (Na₂S₂O₃) using starch indicator.
Each mL of 0.1 N Na₂S₂O₃ corresponds to 3.545 mg available chlorine. For precision, validate results with DPD (N,N-diethyl-p-phenylenediamine) colorimetric assays at 515 nm .
Advanced Research Questions
Q. What are the degradation pathways and byproducts of this compound in aqueous environments, and how can they be characterized?
In water, the compound undergoes hydrolysis: NaCl₂C₃N₃O₃·2H₂O → 2 HOCl + NaH₂C₃N₃O₃ + H₂O . Advanced studies use:
- High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) to identify intermediates like chlorinated cyanurates.
- Gas Chromatography (GC) with electron capture detection (ECD) to quantify volatile chlorinated byproducts (e.g., chloroform) under UV exposure .
Degradation kinetics are pH-dependent, with faster decomposition above pH 8.0 due to HOCl dissociation .
Q. How does the compound interact with organic matter in wastewater, and what methodological approaches optimize its biocidal efficacy?
Organic matter competes for HOCl, reducing disinfection efficiency. Researchers employ:
- Bench-Scale Reactors with controlled organic loads (e.g., humic acid at 5–20 mg/L).
- Stopped-Flow Spectrophotometry to measure HOCl consumption rates.
Optimal molar ratios (0.08–2.0) of the compound to organic carbon are determined via response surface methodology (RSM) to balance efficacy and byproduct formation .
Q. What experimental designs are recommended for optimizing this compound in advanced oxidation processes (AOPs)?
Use central composite design (CCD) to evaluate variables:
- Concentration (0.5–5.0 ppm active chlorine).
- Contact time (5–30 minutes).
- pH (6.0–8.5).
Response metrics include log reduction of E. coli (EPA 1600) and residual chlorine (SM 4500-Cl G). Synergy with UV/H₂O₂ systems can enhance hydroxyl radical (•OH) generation, quantified via electron paramagnetic resonance (EPR) .
Q. How can researchers evaluate the ecotoxicological risks of this compound in aquatic ecosystems?
- Acute Toxicity : Follow OECD 203 guidelines, testing Daphnia magna (48-hr LC₅₀) and zebrafish (Danio rerio, 96-hr LC₅₀). Reported LC₅₀ for fish is <10 mg/L .
- Chronic Toxicity : Use algal growth inhibition tests (Chlorella vulgaris, OECD 201) to assess endocrine disruption.
- Bioaccumulation : Measure bioconcentration factors (BCF) using radiolabeled [¹⁴C]-compound in sediment-water systems .
Q. What mechanistic insights exist regarding its reaction with bromide ions in saline water systems?
In bromide-rich environments (e.g., seawater), the compound generates bromine species via: HOCl + Br⁻ → HOBr + Cl⁻ . Mechanistic studies use kinetic modeling (second-order rate constants) and ion chromatography to quantify bromate (BrO₃⁻) formation, a potential carcinogen. Adjusting pH to <7.0 minimizes bromate generation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
